![molecular formula C17H15N3S3 B14608708 5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione CAS No. 59663-47-7](/img/structure/B14608708.png)
5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with two 4-(methylsulfanyl)phenyl groups and a thione group
Preparation Methods
The synthesis of 5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazine derivative. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions .
Chemical Reactions Analysis
5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione can be compared with other triazine derivatives, such as:
4,6-Bis(methylsulfanyl)-5-pyrimidinamine: This compound also contains methylsulfanyl groups and exhibits similar biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a similar triazine ring structure and are known for their antiproliferative and antimicrobial properties.
Properties
CAS No. |
59663-47-7 |
|---|---|
Molecular Formula |
C17H15N3S3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
5,6-bis(4-methylsulfanylphenyl)-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C17H15N3S3/c1-22-13-7-3-11(4-8-13)15-16(19-20-17(21)18-15)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,20,21) |
InChI Key |
AVVUBYUFBLXPBK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


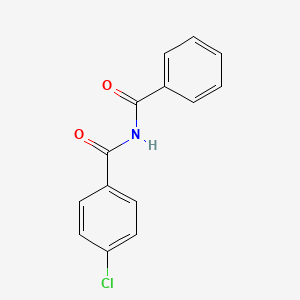
![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
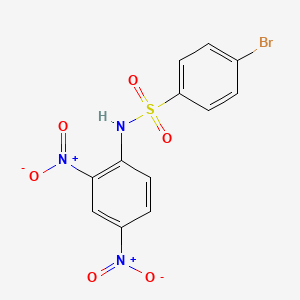
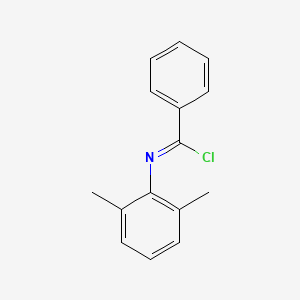
![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)
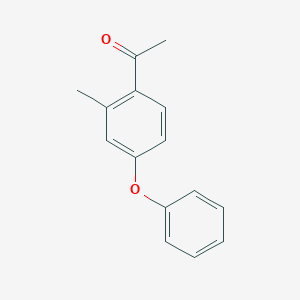
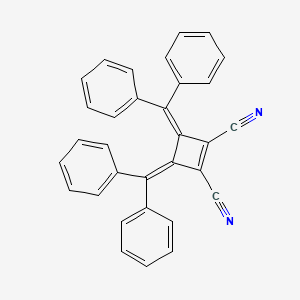
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)

![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)
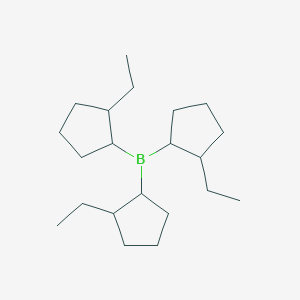
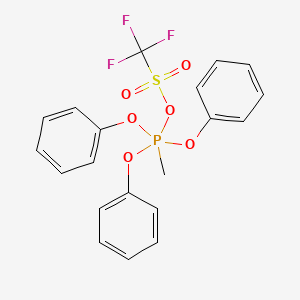
![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)

